molecular formula C25H54Si B1582772 Silane, methyltrioctyl- CAS No. 3510-72-3

Silane, methyltrioctyl-

Cat. No. B1582772
Key on ui cas rn: 3510-72-3
M. Wt: 382.8 g/mol
InChI Key: BFDGJEUDNIUNFM-UHFFFAOYSA-N
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Patent
US04572791

Procedure details

A mixture of 61 grams of methyloctylsilane and 186 grams of 1-octene was reacted in the presence of 0.0075 gram of chlorotris(triphenylphosphine)rhodium(I) for 2.5 hours at 85°-89° C. Analysis by GLC showed a total of 15 percent of unsaturated product. After removing unreacted octene by stripping, the residue was hydrogenated as in Example 1. Distillation revealed an 86 percent yield of methyltri(octyl)silane having a boiling point of 188°-189° C. (0.9 mm).
Name
methyloctylsilane
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
[Compound]
Name
unsaturated product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0075 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][SiH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh]>[CH3:1][Si:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:2.3.4.5.6|

Inputs

Step One
Name
methyloctylsilane
Quantity
61 g
Type
reactant
Smiles
C[SiH2]CCCCCCCC
Name
Quantity
186 g
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
unsaturated product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.0075 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing unreacted octene by stripping
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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